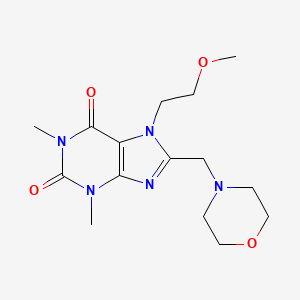
3-Morpholin-4-ylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Morpholin-4-ylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 184.20 g/mol. It is a derivative of morpholine and pyrrolidine, featuring a morpholine ring attached to a pyrrolidine-2,5-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-4-ylpyrrolidine-2,5-dione typically involves the reaction of morpholine with appropriate precursors under controlled conditions. One common method is the cyclization of morpholine-4-carboxylic acid with urea or thiourea, followed by further chemical modifications to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction parameters to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-Morpholin-4-ylpyrrolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical research.
Medicine: The compound has been investigated for its pharmacological properties, including its potential as an antidiabetic agent.
Industry: Its chemical properties make it suitable for use in various industrial applications, such as in the production of specialty chemicals and materials.
Mecanismo De Acción
3-Morpholin-4-ylpyrrolidine-2,5-dione can be compared with other similar compounds, such as morpholine derivatives and pyrrolidine-2,5-dione analogs. These compounds may share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of morpholine and pyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties.
Comparación Con Compuestos Similares
Morpholine
Piperazine
Piperidine
Pyrrolidine-2,5-dione derivatives
Propiedades
IUPAC Name |
3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c11-7-5-6(8(12)9-7)10-1-3-13-4-2-10/h6H,1-5H2,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDKOSYWGWXDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2963968.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]furan-2-carboxamide](/img/structure/B2963970.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2963971.png)



![N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2963982.png)
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2963983.png)
![(E)-4-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2963985.png)
![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone](/img/structure/B2963986.png)


![1-(2,5-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide](/img/structure/B2963990.png)

